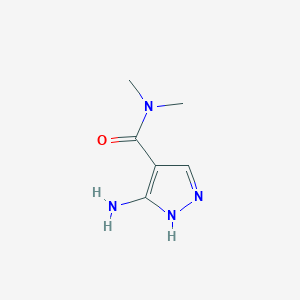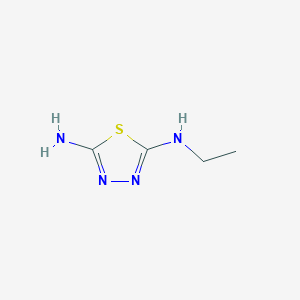![molecular formula C15H19N3O2S B2895020 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile CAS No. 1808340-33-1](/img/structure/B2895020.png)
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile, also known as DHQD-2CN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHQD-2CN is a synthetic compound that was first synthesized in 2011 by researchers at the University of California, Berkeley. Since then, DHQD-2CN has been the subject of numerous studies investigating its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is believed to exert its therapeutic effects by binding to and inhibiting the activity of certain enzymes, such as phosphodiesterases and phosphatases. By inhibiting these enzymes, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile may be able to modulate a variety of cellular processes, including cell signaling and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is that it is a synthetic compound, which allows for precise control over its chemical properties. Additionally, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been shown to be effective at low concentrations, which may make it a useful tool for studying cellular processes. However, one limitation of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is that it is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for research on 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile. One area of research could focus on developing more potent analogs of the compound that may be more effective at inhibiting the activity of target enzymes. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile and its potential therapeutic applications in a variety of diseases. Finally, research could focus on developing new methods for synthesizing 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile involves a multi-step process that begins with the reaction of 2-pyridinecarbonitrile with sodium hydride to form a sodium salt. This salt then undergoes a reaction with sulfonyl chloride to form a sulfonyl pyridine intermediate. The final step in the synthesis involves the reaction of the sulfonyl pyridine intermediate with a chiral catalyst to form 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as phosphodiesterases and phosphatases. These enzymes play a role in a variety of cellular processes, and their dysregulation has been implicated in a number of diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-[[(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c16-10-13-7-8-14(11-17-13)21(19,20)18-9-3-5-12-4-1-2-6-15(12)18/h7-8,11-12,15H,1-6,9H2/t12-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKNVNWAGIKSRC-IUODEOHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2894939.png)

methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine](/img/structure/B2894946.png)
![5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2894947.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2894949.png)



![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)

![5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2894959.png)
![3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2894960.png)